(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate
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Overview
Description
(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate is a chemical compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetic acid with an esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .
Scientific Research Applications
(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives, such as:
- (4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetic acid
- (4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl acetate
- (4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl acetate .
Uniqueness
What sets (4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate apart from similar compounds is its specific ester functional group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-7(2)8(3,13)9(4-5(10)11)6(12)14-7/h13H,4H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOQHVMIPOQRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CC(=O)O)(C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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